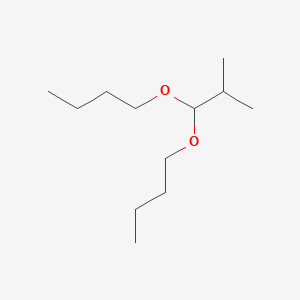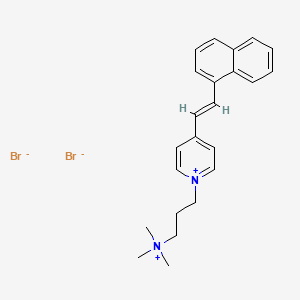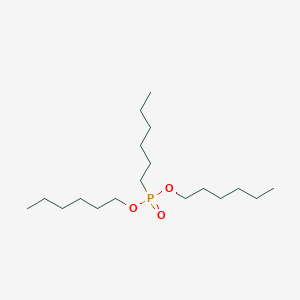
Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, 2,5-xylyl-, diethyl ester (8CI) is a chemical compound with the molecular formula C12H20NO3P. It is a derivative of phosphoramidic acid, where the hydrogen atoms are replaced by 2,5-xylyl and diethyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, 2,5-xylyl-, diethyl ester typically involves the reaction of phosphoramidic acid with 2,5-xylyl chloride and diethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves large-scale chemical reactors and automated processes to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained. The final product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, 2,5-xylyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphoramidic acid esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphoramidic acid, 2,5-xylyl-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of phosphoramidic acid, 2,5-xylyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphoramidic acid, 2,5-xylyl-, diethyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, diethyl ester: This compound lacks the 2,5-xylyl group and has different chemical properties and applications.
Phosphoric acid, 2,5-xylyl-, diethyl ester: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
Amidophosphoric acid derivatives: These compounds have variations in the substituents attached to the phosphorus atom, leading to differences in reactivity and applications
Properties
CAS No. |
22846-97-5 |
|---|---|
Molecular Formula |
C12H20NO3P |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H20NO3P/c1-5-15-17(14,16-6-2)13-12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
ODAYIJXUKBMRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=C(C=CC(=C1)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)

![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)




